molecular formula C11H9N7O2 B11468084 3-(3-Nitrophenyl)-5-(1,2,4-triazol-1-ylmethyl)-2H-1,2,4-triazole

3-(3-Nitrophenyl)-5-(1,2,4-triazol-1-ylmethyl)-2H-1,2,4-triazole

Cat. No.: B11468084
M. Wt: 271.24 g/mol
InChI Key: SQGYRQRNTZPCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-NITROPHENYL)-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1H-1,2,4-TRIAZOLE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-NITROPHENYL)-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1H-1,2,4-TRIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-nitrobenzaldehyde and 1H-1,2,4-triazole.

    Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to yield the final product, 5-(3-NITROPHENYL)-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1H-1,2,4-TRIAZOLE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Industry

    Agriculture: It can be used in the formulation of agrochemicals to protect crops from pests and diseases.

    Textile Industry: The compound can be used as a dye or dye intermediate in the textile industry.

Mechanism of Action

The mechanism of action of 5-(3-NITROPHENYL)-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer applications.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(3-NITROPHENYL)-1H-1,2,4-TRIAZOLE: Lacks the additional triazole ring and methyl group.

    3-(1H-1,2,4-TRIAZOL-1-YL)METHYL-1H-1,2,4-TRIAZOLE: Lacks the nitrophenyl group.

Uniqueness

    Enhanced Biological Activity: The presence of both the nitrophenyl and triazole groups in 5-(3-NITROPHENYL)-3-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1H-1,2,4-TRIAZOLE enhances its biological activity compared to similar compounds.

    Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C11H9N7O2

Molecular Weight

271.24 g/mol

IUPAC Name

3-(3-nitrophenyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C11H9N7O2/c19-18(20)9-3-1-2-8(4-9)11-14-10(15-16-11)5-17-7-12-6-13-17/h1-4,6-7H,5H2,(H,14,15,16)

InChI Key

SQGYRQRNTZPCFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CN3C=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.